An In-depth Technical Guide to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
An In-depth Technical Guide to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Abstract: The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which imparts a broad spectrum of biological activities. This guide focuses on a specific derivative, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a molecule of significant interest for drug discovery and chemical biology. Although direct experimental data for this compound is not extensively published, this document provides a comprehensive overview based on the well-established chemistry of its core structure and functional groups. We will explore its predicted physicochemical properties, propose a robust synthetic pathway, detail its expected chemical reactivity and spectroscopic signature, and discuss its profound potential in therapeutic development, particularly as a versatile platform for generating novel molecular entities through advanced synthetic methodologies.
Introduction: The Imidazo[4,5-b]pyridine Privileged Scaffold
The imidazo[4,5-b]pyridine nucleus is classified as a "privileged scaffold" in drug discovery. Its fusion of imidazole and pyridine rings creates an electron-rich heterocyclic system that is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[1] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as inhibitors of kinases (e.g., Aurora kinase, mTOR), and as anticancer, antiviral, and anti-inflammatory agents.[2]
The subject of this guide, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, combines three key structural features that define its chemical character and potential utility:
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The Imidazo[4,5-b]pyridine Core: Provides the foundational pharmacophore, responsible for potential interactions with biological targets.
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The N3-Methyl Group: This modification blocks a potential site of metabolism and hydrogen bonding, which can fine-tune the molecule's solubility, cell permeability, and target-binding orientation. The alkylation of the imidazo[4,5-b]pyridine core is a common strategy in the synthesis of its derivatives.[3]
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The C6-Propargyl Alcohol Substituent: This functional group is of paramount importance. The terminal alkyne and primary alcohol offer two distinct points for chemical modification. The propargyl moiety (prop-2-yn-1-ol) is a versatile building block in organic synthesis, serving as a linchpin for constructing more complex molecules.[4][5]
This combination of a biologically active core with a synthetically versatile handle makes this molecule a highly attractive platform for developing novel chemical probes and therapeutic candidates.
Figure 1: Chemical Structure of the Topic Compound.
Physicochemical and Spectroscopic Properties
While experimental data for the title compound is scarce, its properties can be reliably predicted using computational cheminformatics tools and by analogy to structurally related compounds.[6][7][8]
Predicted Physicochemical Properties
The following table summarizes key predicted properties for the target molecule and provides experimental data for a closely related precursor, 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol, for comparison.[9][10]
| Property | 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (Predicted) | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (Experimental) |
| CAS Number | Not available | 1171920-70-9 |
| Molecular Formula | C₁₀H₉N₃O | C₇H₇N₃O |
| Molecular Weight | 187.20 g/mol | 149.15 g/mol |
| LogP | 0.8 - 1.2 | ~0.5 |
| Topological Polar Surface Area (TPSA) | 59.9 Ų | 59.9 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| pKa (most basic) | 4.5 - 5.0 (Pyridine N) | ~4.8 |
| Form | Expected to be a solid at room temperature | Solid |
Predicted Spectroscopic Signature
The structural features of the molecule would give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.[11][12]
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm (H5 and H7).
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Imidazole Proton: A singlet around δ 8.0-8.5 ppm (H2).
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N-Methyl Protons: A singlet around δ 3.9-4.1 ppm (N-CH₃).[3]
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Methylene Protons: A doublet around δ 4.3-4.5 ppm (-CH₂-OH).
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Hydroxyl Proton: A triplet (coupled to the methylene protons) around δ 5.3-5.6 ppm (-OH).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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Aromatic/Heterocyclic Carbons: Signals between δ 110-155 ppm.
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Alkyne Carbons: Two signals in the range of δ 80-95 ppm.
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Methylene Carbon: A signal around δ 50-55 ppm (-CH₂-OH).
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N-Methyl Carbon: A signal around δ 30-35 ppm (N-CH₃).[3]
-
-
Mass Spectrometry (ESI+):
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Expected [M+H]⁺ ion at m/z 188.0767.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
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O-H stretch: Broad peak around 3200-3400 cm⁻¹.
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C≡C stretch (alkyne): Weak peak around 2100-2200 cm⁻¹.
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C=N and C=C stretch: Multiple peaks in the 1500-1650 cm⁻¹ region.
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C-H stretch (aromatic/alkyne): Peaks around 3000-3100 cm⁻¹ and ~3300 cm⁻¹, respectively.
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Synthesis and Chemical Reactivity
A key aspect of this molecule is its accessibility and its potential for further chemical elaboration.
Proposed Synthetic Pathway: Sonogashira Coupling
The most logical and efficient route to synthesize the target compound is via a palladium-catalyzed Sonogashira cross-coupling reaction.[13][14] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The required precursors would be a halogenated imidazopyridine and propargyl alcohol, both of which are readily accessible.
Figure 2: Proposed Sonogashira Coupling Synthesis Workflow.
Self-Validating Protocol: Synthesis via Sonogashira Coupling
This protocol is designed to be self-validating through rigorous monitoring and characterization.
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Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: Add copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Dissolve the solids in anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Alkyne Addition: Add propargyl alcohol (1.5 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the mixture to 60-70 °C and stir.
-
Causality: The base (triethylamine) is essential to neutralize the HBr formed during the catalytic cycle, driving the reaction to completion. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-imidazopyridine is consumed (typically 2-6 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure product.
-
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should match the predicted spectroscopic signature.
Chemical Reactivity and Derivatization Potential
The true value of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in drug discovery lies in its dual functionality, which allows for a wide range of subsequent chemical transformations.
-
Reactions of the Alkyne: The terminal alkyne is a gateway to one of the most powerful reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[15][16] This reaction allows for the efficient and specific covalent ligation of the imidazopyridine core to any molecule bearing an azide group, forming a stable 1,4-disubstituted triazole linker. This is an exceptionally powerful tool for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of derivatives to probe interactions with a biological target.
-
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.
-
PROTAC Development: Using the alkyne as a handle to link the imidazopyridine (as a warhead) to an E3 ligase binder.
-
-
Reactions of the Alcohol: The primary alcohol is also a versatile functional group. It can undergo:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification/Etherification: To attach various side chains, improving properties like solubility or cell permeability.
-
Conversion to a Leaving Group: Activation (e.g., to a tosylate or mesylate) followed by nucleophilic substitution allows for the introduction of amines, azides, or other functional groups.
-
Figure 3: Key Derivatization Pathways from the Core Molecule.
Self-Validating Protocol: Derivatization via CuAAC (Click Chemistry)
-
Reagent Preparation: Prepare stock solutions: the starting alkyne (1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O), an azide-containing molecule (1.1 eq), sodium ascorbate (0.3 eq, freshly prepared), and copper(II) sulfate (0.1 eq).
-
Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ from the more stable Cu(II) salt. This avoids the need to handle unstable Cu(I) salts directly.[15]
-
-
Reaction Execution: To the solution of the alkyne and azide, add the sodium ascorbate, followed by the copper(II) sulfate. Stir vigorously at room temperature.
-
Monitoring: The reaction is often very fast and clean, typically complete within 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting alkyne and the appearance of the higher molecular weight triazole product.
-
Workup and Purification: The reaction can often be purified by simple filtration or extraction, though silica gel chromatography may be used if necessary.
-
Validation: Confirm the formation of the triazole product by NMR (noting the appearance of a new triazole proton singlet around δ 7.5-8.0 ppm) and HRMS (confirming the expected mass addition).
Potential Biological and Pharmacological Significance
The imidazo[4,5-b]pyridine scaffold is a proven pharmacophore. By incorporating the propargyl alcohol handle, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol becomes a powerful platform for generating compounds with potential activity in several key therapeutic areas:
-
Oncology: Many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors. The core of this molecule could be tailored to target kinases implicated in cancer, such as Aurora kinases, MLK3, or mTOR. The propargyl group allows for the rapid exploration of the solvent-exposed region of an enzyme's active site by "clicking" on various fragments.
-
Virology: Certain substituted imidazo[4,5-b]pyridines have shown selective activity against viruses like the respiratory syncytial virus (RSV).[3] The title compound could serve as a starting point for developing new antiviral agents.
-
Immunology: Recently, imidazopyridine derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[17] The synthetic tractability of the title compound makes it an ideal candidate for optimization in this exciting area of immuno-oncology.
Conclusion
While 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol may not be a widely characterized molecule itself, its chemical architecture represents a confluence of a biologically relevant core and a synthetically enabling functional group. This technical guide has outlined its predicted properties, a robust synthetic strategy, and, most importantly, the logical pathways for its use in creating diverse libraries of new chemical entities. For researchers, scientists, and drug development professionals, this molecule should be viewed not as an endpoint, but as a strategic starting point for the discovery of next-generation therapeutics. Its value is defined by its potential, which is unlocked through the powerful and reliable chemistry of the propargyl group.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Cusabio. Retrieved January 27, 2026, from [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 27, 2026, from [Link]
-
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Lead Sciences. Retrieved January 27, 2026, from [Link]
-
Propargyl alcohol. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 27, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved January 27, 2026, from [Link]
-
How can I perform click reaction of propagyl bromide and sodium azide?. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Chemical Properties of Propargyl alcohol (CAS 107-19-7). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
ChemMine Tools. (n.d.). University of California, Riverside. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Imidazo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
MolView. (n.d.). MolView. Retrieved January 27, 2026, from [Link]
-
PROPARGYL ALCOHOL. (n.d.). Sanjay Chemicals (India) Pvt. Ltd. Retrieved January 27, 2026, from [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
PROPARGYL ALCOHOL. (2022). Occupational Safety and Health Administration. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 27, 2026, from [Link]
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. ChemMine Tools [chemminetools.ucr.edu]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molinspiration Cheminformatics [molinspiration.com]
- 9. cusabio.com [cusabio.com]
- 10. 1171920-70-9|3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol|BLD Pharm [bldpharm.com]
- 11. chemaxon.com [chemaxon.com]
- 12. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
